

physicochemical properties of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
Cat. No.:	B1590968

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Characterization of **6,7-dihydro-5H-cyclopenta[c]pyridin-5-one**

Executive Summary

6,7-dihydro-5H-cyclopenta[c]pyridin-5-one is a fused heterocyclic compound of significant interest as a structural motif in medicinal chemistry and materials science. As with any novel or sparsely characterized molecule, a thorough understanding of its physicochemical properties is a non-negotiable prerequisite for its successful application, particularly in drug development where these parameters govern pharmacokinetics and pharmacodynamics. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing not only the known structural data for this compound but also a detailed, field-proven framework for the experimental determination of its core physicochemical properties. Adopting the perspective of a senior application scientist, this document emphasizes the causality behind methodological choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Introduction: The "Why" Behind the Properties

The journey of a chemical entity from a laboratory curiosity to a viable drug candidate is paved with data. Physicochemical properties are the fundamental language that describes how a molecule will behave in a biological system. For a compound like **6,7-dihydro-5H-cyclopenta[c]pyridin-5-one**, its fused ring structure imparts a high degree of rigidity, which

can be advantageous for specific receptor binding. However, properties such as solubility, ionization state (pKa), and lipophilicity (logP) will ultimately dictate its ability to be absorbed, distributed, metabolized, and excreted (ADME). Poor solubility can halt the development of an otherwise potent compound, while an unfavorable pKa can lead to poor absorption in the gastrointestinal tract. Therefore, the rigorous characterization detailed herein is not merely an academic exercise; it is a critical step in risk mitigation and rational drug design.

Chemical Identity and Structure

A precise understanding of the molecular structure is the foundation upon which all other characterization rests.

- IUPAC Name: **6,7-dihydro-5H-cyclopenta[c]pyridin-5-one**
- CAS Number: 350847-80-2
- Molecular Formula: C₈H₇NO
- Molecular Weight: 133.15 g/mol

The structural arrangement consists of a pyridine ring fused with a cyclopentanone ring, a configuration that presents unique electronic and steric features.

Caption: 2D structure of **6,7-dihydro-5H-cyclopenta[c]pyridin-5-one**.

Summary of Physicochemical Properties

Due to the novelty of this specific isomer, publicly available experimental data is limited. The following table presents the fundamental identifiers and serves as a template for data to be generated using the protocols described in Section 4.0. For comparative purposes, data for the related, more studied isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS: 28566-14-5), is included where available and is clearly noted.

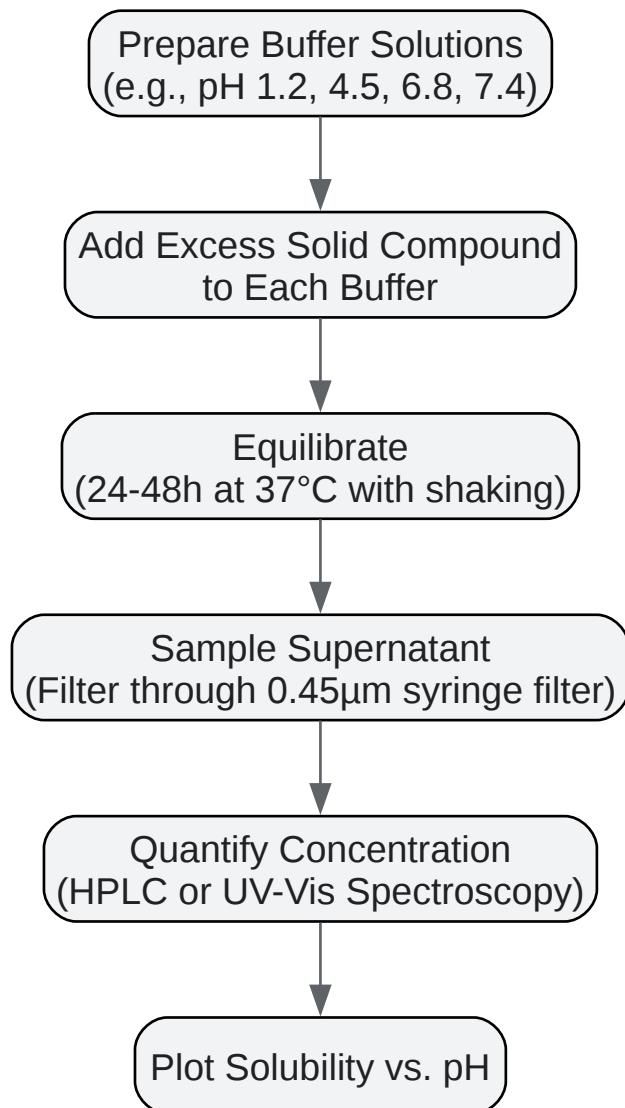
Property	Value (Predicted or to be Determined)	Comparative Value (Isomer [b])	Significance in Drug Development
Molecular Weight	133.15 g/mol	133.15 g/mol	Adherence to Lipinski's Rule of 5 (<500 Da)
Melting Point (°C)	To be determined	62-63 °C[1]	Purity assessment, solid-state stability
Aqueous Solubility	To be determined	-	Bioavailability, formulation development
pKa	To be determined	-	Ionization state at physiological pH, absorption
logP	To be determined	-	Membrane permeability, lipophilicity

Experimental Determination of Core Properties

The following sections provide robust, step-by-step protocols for determining the critical physicochemical parameters of **6,7-dihydro-5H-cyclopenta[c]pyridin-5-one**.

Melting Point Determination

Expertise & Experience: The melting point is more than a physical constant; it is a primary indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will depress and broaden the melting range. The capillary method using a digital apparatus like a Mel-Temp is the industry standard for its accuracy and small sample requirement.


Experimental Protocol:

- **Sample Preparation:** Place a small amount of dry **6,7-dihydro-5H-cyclopenta[c]pyridin-5-one** onto a clean, dry watch glass. If necessary, gently crush the sample into a fine powder.

- Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample until a column of 2-3 mm of material is packed into the bottom.
- Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.[2]
- Rapid Preliminary Run: Heat the block rapidly to get an approximate melting temperature. This saves time in the subsequent, more precise measurements.
- Accurate Determination: Allow the block to cool to at least 10-15°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.[2]
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.
- Validation: Repeat the accurate determination at least twice to ensure reproducibility. Consistent values confirm a reliable measurement.

pH-Dependent Aqueous Solubility Profiling

Expertise & Experience: Aqueous solubility is a master variable in drug development, directly impacting bioavailability. For an ionizable molecule containing a pyridine nitrogen, solubility is expected to be highly pH-dependent. Determining the solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) is essential for predicting its behavior in the gastrointestinal tract. The "shake-flask" method, while traditional, remains the gold standard for determining thermodynamic equilibrium solubility.[3]

[Click to download full resolution via product page](#)

Caption: Workflow for pH-dependent solubility determination.

Experimental Protocol:

- Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., simulated gastric fluid at pH 1.2, acetate buffer at pH 4.5, and phosphate buffers at pH 6.8 and 7.4).
- Sample Addition: Add an excess amount of solid **6,7-dihydro-5H-cyclopenta[c]pyridin-5-one** to vials containing a known volume of each buffer. The excess solid ensures that a saturated solution is formed.

- Equilibration: Seal the vials and place them in an incubator shaker set to a physiologically relevant temperature (e.g., 37°C). Agitate for 24 to 48 hours to allow the system to reach thermodynamic equilibrium.[4]
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
- Quantification: Dilute the filtered sample appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[4]
- Data Analysis: Record the measured solubility (e.g., in µg/mL or µM) for each pH value. Plotting solubility against pH provides the complete profile, which is invaluable for pre-formulation scientists.

Ionization Constant (pKa) Determination

Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. The pyridine nitrogen in the structure is basic and will be protonated at acidic pH. This ionization state drastically affects solubility, permeability, and receptor interaction. Potentiometric titration is a highly accurate and direct method for pKa determination, as it measures pH changes in real-time as a titrant is added.[5][6]

Experimental Protocol:

- Instrument Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[5]
- Sample Preparation: Accurately weigh and dissolve a sample of **6,7-dihydro-5H-cyclopenta[c]pyridin-5-one** in a suitable solvent system (e.g., water or a water/co-solvent mix if solubility is low) to a known concentration (e.g., 1 mM).[5][6] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is used.[5]
- Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases. [5][6]

- **Titration:** Since the compound is expected to be a base, the starting solution should be acidified with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure the pyridine nitrogen is fully protonated.
- **Titrant Addition:** Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve. This can be precisely calculated by finding the pH at the half-equivalence point or by analyzing the first derivative of the titration curve.

Lipophilicity (logP) Determination

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes. It is quantified as the logarithm of the partition coefficient (logP) between an organic phase (typically n-octanol) and an aqueous phase. The "shake-flask" method is the traditional and most widely accepted technique for direct logP measurement.^[7] A logP value between 1 and 3 is often considered optimal for oral drug absorption.

Experimental Protocol:

- **Phase Preparation:** Prepare a solution of **6,7-dihydro-5H-cyclopenta[c]pyridin-5-one** in the phase in which it is more soluble (likely n-octanol). The n-octanol and aqueous buffer (typically phosphate buffer at pH 7.4 to represent physiological conditions) must be pre-saturated with each other by mixing and separating them beforehand.
- **Partitioning:** In a separatory funnel or vial, combine a known volume of the n-octanol solution with a known volume of the pre-saturated aqueous buffer.
- **Equilibration:** Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning, then allow the layers to separate completely (this may require centrifugation).
- **Sampling and Analysis:** Carefully sample both the upper n-octanol layer and the lower aqueous layer.

- Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
- Calculation: The partition coefficient, P , is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The $\log P$ is the base-10 logarithm of this value.^{[7][8]}

$$P = [\text{Concentration}]_{n\text{-octanol}} / [\text{Concentration}]_{\text{aqueous}}$$

$$\log P = \log_{10}(P)$$

Spectroscopic and Structural Characterization

While quantitative physicochemical data is crucial, qualitative spectroscopic data is essential for structural confirmation and batch-to-batch quality control.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would provide information on the number of different types of protons and their connectivity. Expected signals would include those for the aromatic protons on the pyridine ring and the aliphatic protons on the cyclopentanone ring.
 - ^{13}C NMR: Would show distinct signals for each unique carbon atom, including the carbonyl carbon ($\text{C}=\text{O}$) at a characteristic downfield shift, aromatic carbons, and aliphatic carbons. For example, in a related series of compounds, the CH_2 cyclic groups appeared around 27-29 ppm.^{[9][10]}
- Infrared (IR) Spectroscopy: Would be used to identify key functional groups. A strong absorption band is expected for the carbonyl ($\text{C}=\text{O}$) stretch (typically $\sim 1700\text{-}1750\text{ cm}^{-1}$), along with bands corresponding to $\text{C}=\text{N}$ and $\text{C}=\text{C}$ stretching in the aromatic ring (typically $\sim 1500\text{-}1600\text{ cm}^{-1}$), and $\text{C}-\text{H}$ stretching.^{[9][10]}
- Mass Spectrometry (MS): Would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the molecular formula ($\text{C}_8\text{H}_7\text{NO}$). For the related isomer, the $[\text{M}+\text{H}]^+$ ion was observed at m/z 134.0606, confirming its elemental composition.^[1]

Conclusion

The comprehensive physicochemical characterization of **6,7-dihydro-5H-cyclopenta[c]pyridin-5-one** is a foundational step for its advancement in any research and development pipeline. While existing literature on this specific isomer is sparse, this guide provides the necessary intellectual framework and detailed experimental protocols to generate the high-quality data required by researchers, medicinal chemists, and formulation scientists. By systematically determining its melting point, solubility profile, pKa, and logP, the scientific community can unlock the full potential of this promising heterocyclic scaffold, enabling its rational application in the design of next-generation therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rsc.org [rsc.org]
- 2. youtube.com [youtube.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. acdlabs.com [acdlabs.com]
- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 9. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [physicochemical properties of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590968#physicochemical-properties-of-6-7-dihydro-5h-cyclopenta-c-pyridin-5-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com